molecular formula C30H23Cl2N5OS B12016078 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12016078
M. Wt: 572.5 g/mol
InChI Key: MJOBUZBRXHLCNE-FMFFXOCNSA-N
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Description

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a biphenyl group, a triazole ring, and a hydrazide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid in the presence of a palladium catalyst.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving a hydrazine derivative and a dicarbonyl compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety is synthesized by reacting an acyl chloride with hydrazine.

    Final Coupling: The final step involves coupling the biphenyl group, triazole ring, and hydrazide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Material Science: Its structural features may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazole ring can interact with metal ions or other functional groups. The hydrazide moiety may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the chlorophenyl groups, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C30H23Cl2N5OS

Molecular Weight

572.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C30H23Cl2N5OS/c1-20(21-7-9-23(10-8-21)22-5-3-2-4-6-22)33-34-28(38)19-39-30-36-35-29(24-11-13-25(31)14-12-24)37(30)27-17-15-26(32)16-18-27/h2-18H,19H2,1H3,(H,34,38)/b33-20+

InChI Key

MJOBUZBRXHLCNE-FMFFXOCNSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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